5-Bromo-4,4-dimethylpent-1-ene

Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity established through multiple standardized identification systems. The compound bears the Chemical Abstracts Service registry number 76207-20-0, which serves as its primary identification code in chemical databases worldwide. The systematic International Union of Pure and Applied Chemistry name "this compound" precisely describes the molecular structure, indicating a five-carbon chain with a terminal alkene functionality at position 1, two methyl substituents at the quaternary carbon at position 4, and a bromine atom at position 5.

The molecular formula C₇H₁₃Br represents the compound's atomic composition, with a molecular weight of 177.08 atomic mass units, as confirmed by multiple chemical suppliers and databases. The standard International Chemical Identifier code "InChI=1S/C7H13Br/c1-4-5-7(2,3)6-8/h4H,1,5-6H2,2-3H3" provides a unique structural representation that enables unambiguous identification across different chemical information systems. The corresponding International Chemical Identifier Key "NZQONOFBCJGOEI-UHFFFAOYSA-N" serves as a shortened hash code derived from the full International Chemical Identifier.

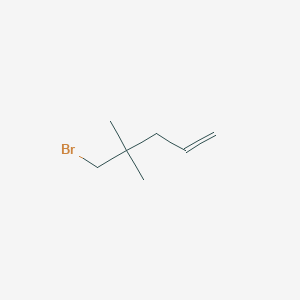

The Simplified Molecular Input Line Entry System notation "CC(C)(CC=C)CBr" offers a linear representation of the molecular structure, clearly depicting the connectivity pattern between atoms. This notation reveals the presence of the quaternary carbon center bearing two methyl groups, connected to both the terminal alkene chain and the bromomethyl group. The compound's structural complexity is further evidenced by its three-dimensional conformational possibilities, as documented in computational chemistry databases.

Chemical databases assign various identifier codes to this compound, including the Molecular Design Limited number MFCD20622337 and the PubChem Compound Identifier 543679. These multiple identification systems ensure reliable cross-referencing between different chemical information platforms and commercial suppliers. The European Community number 837-151-4 provides additional regulatory identification within European chemical classification systems.

The compound's physical state at standard conditions is described as a liquid with specific storage requirements at 4 degrees Celsius, indicating its stability profile under controlled conditions. Commercial suppliers report the compound's appearance as ranging from colorless to yellow oil, with a boiling point of 65-67 degrees Celsius at 43 Torr pressure. The refractive properties and density characteristics contribute to its complete physical profile, though specific values vary among different preparation methods and purity levels.

Historical Context in Organobromine Chemistry

The development of this compound occurs within the broader historical evolution of organobromine chemistry, which traces its origins to ancient civilizations and their use of naturally occurring brominated compounds. Historical records indicate that organobromine compounds gained significance long before bromine was recognized as an element, with Tyrian Purple dye from Mediterranean mollusks representing one of the earliest applications of organobromine chemistry. This ancient purple dye, now known to contain organobromine compounds, demonstrates the long-standing human interaction with brominated organic molecules.

The formal recognition of bromine as an element occurred in 1826 through the work of Antoine-Jérôme Balard, although undergraduate chemist Carl Löwig had independently prepared bromine earlier but was delayed in publication due to academic examinations. The element bromine was not prepared in substantial quantities until 1860, marking the beginning of systematic organobromine compound synthesis and study. This historical timeline establishes the relatively recent development of synthetic organobromine chemistry compared to other halogen-containing organic compounds.

Natural organobromine compound discovery accelerated dramatically during the latter half of the twentieth century, with the number of known compounds growing from approximately 60 in 1973 to over 1,600 by 1999. This exponential growth in compound identification reflects both improved analytical techniques and increased research interest in marine and terrestrial sources of brominated natural products. The ocean environment, containing approximately 120 billion tons of bromide, serves as a vast reservoir for natural organobromine compound production through biological processes.

Marine organisms, including algae, sponges, corals, sea slugs, tunicates, and bryozoans, produce an extraordinary diversity of organobromine metabolites through enzymatic processes involving bromoperoxidase enzymes. These biological systems demonstrate nature's sophisticated approaches to organobromine synthesis, often producing compounds with remarkable structural complexity and biological activity. The red alga Asparagopsis taxiformis, known as "limu kohu" in Hawaiian culture, contains over 50 different organobromine compounds, illustrating the biosynthetic capacity of marine organisms.

The synthetic chemistry of organobromine compounds developed alongside growing understanding of their natural occurrence and biological functions. Industrial applications emerged with the recognition of polybrominated diphenyl ethers as effective fire retardants, leading to bromine becoming primarily utilized for fire-retardant manufacture. This commercial development paralleled academic research into organobromine synthesis methods, including free-radical bromination, electrophilic addition to alkenes, and aromatic bromination reactions.

Contemporary organobromine chemistry encompasses both the study of naturally occurring compounds and the synthesis of novel brominated molecules for specific applications. The field has evolved to include sophisticated analytical techniques for structure determination, understanding of biosynthetic pathways in marine organisms, and development of synthetic methodologies for preparing complex organobromine targets. Environmental considerations have also become increasingly important, with research focusing on the persistence and biological effects of both natural and synthetic organobromine compounds in ecosystems.

Position Within Bromoalkene Classification

This compound occupies a specific position within the bromoalkene classification system, representing a terminal alkene with a primary bromide substituent separated by a quaternary carbon center. Bromoalkenes constitute a significant subclass of organobromine compounds characterized by the presence of both carbon-carbon double bonds and carbon-bromine bonds within the same molecular framework. The classification system for these compounds considers both the position of the bromine substituent relative to the alkene functionality and the substitution pattern around the double bond.

The compound falls under the category of terminal bromoalkenes, distinguished by the placement of the double bond at the terminal position of the carbon chain. This structural feature contrasts with internal bromoalkenes, where the double bond occurs between internal carbon atoms. Terminal bromoalkenes exhibit distinct reactivity patterns compared to their internal counterparts, particularly in polymerization reactions and cycloaddition processes. The terminal position of the alkene in this compound influences its chemical behavior and potential synthetic applications.

Within the broader classification of haloalkenes, bromoalkenes occupy an intermediate position between chloroalkenes and iodoalkenes in terms of reactivity and stability. The carbon-bromine bond strength of approximately 72.1 kilocalories per mole positions bromoalkenes between the stronger carbon-chlorine bonds and weaker carbon-iodine bonds. This intermediate bond strength provides bromoalkenes with a balance of stability and reactivity that makes them valuable synthetic intermediates and target compounds.

The structural features of this compound include several elements that distinguish it within the bromoalkene family. The presence of a quaternary carbon center at position 4, bearing two methyl substituents, creates significant steric hindrance around this portion of the molecule. This steric environment influences both the compound's conformational preferences and its reactivity patterns. The separation of the bromine atom from the alkene functionality by two carbon atoms, including the quaternary center, classifies this compound as a 1,5-relationship between the functional groups.

The compound can be further categorized based on its substitution pattern as a 1,1-disubstituted alkene at the terminal position, with the substituents being hydrogen atoms. This substitution pattern influences the compound's polymerization behavior and susceptibility to various addition reactions. The electron-withdrawing nature of the distant bromine substituent has minimal direct electronic influence on the alkene reactivity due to the intervening saturated carbon framework.

Comparative analysis with related bromoalkenes reveals structural relationships and classification distinctions. The isomeric compound 1-bromo-4,4-dimethylpent-2-ene, bearing the same molecular formula but different connectivity, demonstrates how bromine position affects classification within the bromoalkene family. These positional isomers exhibit different chemical properties and reactivities despite sharing the same atomic composition.

| Classification Parameter | This compound | Related Compounds |

|---|---|---|

| Alkene Type | Terminal (1-alkene) | Internal alkenes (2-alkenes, etc.) |

| Bromine Position | Primary (terminal carbon) | Secondary, tertiary positions |

| Functional Group Relationship | 1,5-positioning | 1,2-, 1,3-, 1,4-relationships |

| Substitution Pattern | 1,1-disubstituted terminal | Tri-substituted, tetra-substituted |

| Molecular Complexity | Quaternary carbon present | Various substitution patterns |

The classification system also considers the compound's relationship to naturally occurring bromoalkenes found in marine organisms. While many natural organobromine compounds exhibit complex polycyclic or heterocyclic structures, simpler bromoalkenes like this compound serve as synthetic analogs or building blocks for more complex natural product synthesis. The compound's structural simplicity relative to complex marine-derived bromoalkenes positions it as an accessible synthetic target and potential precursor for more elaborate molecular architectures.

Properties

IUPAC Name |

5-bromo-4,4-dimethylpent-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br/c1-4-5-7(2,3)6-8/h4H,1,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQONOFBCJGOEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC=C)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76207-20-0 | |

| Record name | 5-bromo-4,4-dimethylpent-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4,4-dimethylpent-1-ene typically involves the bromination of 4,4-dimethylpent-1-ene. This can be achieved through the addition of bromine (Br2) to the double bond of 4,4-dimethylpent-1-ene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The bromination process is optimized to minimize the formation of by-products and to maximize the efficiency of the reaction. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Bromo-4,4-dimethylpent-1-ene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes or alkynes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar solvents like water or ethanol.

Electrophilic Addition: Reagents such as bromine (Br2), hydrogen bromide (HBr), or sulfuric acid (H2SO4) in non-polar solvents.

Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Substitution: Formation of alcohols, nitriles, or amines.

Addition: Formation of dibromo compounds or bromoalkanes.

Elimination: Formation of alkenes or alkynes.

Scientific Research Applications

Medicinal Chemistry

Photodynamic Therapy

Research indicates that derivatives of 5-Bromo-4,4-dimethylpent-1-ene exhibit potential in photodynamic therapy. These compounds can generate singlet oxygen upon light activation, which is effective against cancer cells. This property is crucial for developing new cancer treatments that minimize damage to surrounding healthy tissues.

Antimicrobial Activity

Studies have shown that compounds derived from this compound possess antimicrobial properties. This makes them candidates for further pharmacological studies aimed at developing new antibiotics or antiseptics.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its applications include:

Synthesis of Functionalized Compounds

Recent research has focused on the palladium-catalyzed one-pot synthesis of functionalized furans from alkenyl bromides like this compound. This method achieved high yields (up to 94%) and demonstrated the effectiveness of controlling reaction conditions to produce desired products with high purity .

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Furan Synthesis | This compound | Functionalized Furan | 94% |

Synthesis of Biologically Active Molecules

The compound is also utilized in synthesizing biologically active molecules, including those with potential anti-inflammatory and analgesic properties. For instance, reactions involving this compound have yielded significant amounts of substituted phenolic compounds that exhibit biological activity .

Agricultural Chemistry

In agricultural chemistry, this compound can be used as a precursor for developing herbicides and pesticides. Its reactivity allows for modifications that enhance the efficacy and selectivity of these agrochemicals.

Case Study 1: Synthesis of Anticancer Agents

A study investigated the synthesis of new anticancer agents using this compound as a starting material. The resulting compounds were tested for cytotoxicity against various cancer cell lines, demonstrating promising results with IC50 values in the micromolar range .

Case Study 2: Antibacterial Properties

Another research project focused on evaluating the antibacterial properties of derivatives synthesized from this compound. The study found that certain derivatives exhibited significant activity against Gram-positive bacteria, suggesting potential applications in developing new antibacterial agents .

Mechanism of Action

The mechanism of action of 5-Bromo-4,4-dimethylpent-1-ene in chemical reactions involves the interaction of the bromine atom and the double bond with various reagents. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In electrophilic addition reactions, the double bond reacts with an electrophile, leading to the formation of new carbon-carbon or carbon-halogen bonds.

Comparison with Similar Compounds

4-Bromo-4,4-dimethylpent-1-ene: Similar structure but with the bromine atom attached to the fourth carbon.

5-Chloro-4,4-dimethylpent-1-ene: Similar structure but with a chlorine atom instead of bromine.

4,4-Dimethylpent-1-ene: The parent compound without any halogen substitution.

Uniqueness: 5-Bromo-4,4-dimethylpent-1-ene is unique due to the presence of the bromine atom at the fifth carbon, which influences its reactivity and the types of reactions it can undergo. The presence of the bromine atom makes it more reactive in nucleophilic substitution and electrophilic addition reactions compared to its non-halogenated counterpart.

Biological Activity

5-Bromo-4,4-dimethylpent-1-ene (C7H13Br) is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by a bromine atom at the fifth position and two methyl groups at the fourth carbon of a pentene chain. The molecular formula is C7H13Br, with the following structural representation:

- Molecular Formula : C7H13Br

- SMILES : CC(C)(CC=C)CBr

- InChI : InChI=1S/C7H13Br/c1-4-5-7(2,3)6-8/h4H,1,5-6H2,2-3H3

Antimicrobial Properties

Research indicates that 5-bromo derivatives often exhibit antimicrobial properties. A study on various bromoalkenes found that compounds similar to this compound demonstrated significant activity against Gram-positive bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with cellular processes .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have shown that 5-bromo derivatives can induce apoptosis in cancer cell lines. The proposed mechanism involves the activation of caspases and modulation of the apoptotic pathway, leading to increased cell death in tumor cells .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression and inflammation.

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, potentially altering their integrity and function.

- Signal Transduction Modulation : The compound may interact with signaling pathways that regulate cell growth and survival.

Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's potential as a lead for developing new antimicrobial agents .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

Study 2: Anticancer Effects

In vitro assays conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 30 µM. Flow cytometry analysis showed an increase in apoptotic cells following treatment .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 30 |

| HeLa (cervical cancer) | 40 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Bromo-4,4-dimethylpent-1-ene with high regioselectivity?

- Methodological Answer : The synthesis can be optimized using allylic bromination of 4,4-dimethylpent-1-ene with N-bromosuccinimide (NBS) under radical initiation (e.g., light or AIBN). Steric hindrance from the dimethyl groups at the 4-position may direct bromination to the 5-position. Reaction conditions (solvent polarity, temperature, and radical initiator concentration) should be systematically varied to minimize side products like di-brominated derivatives .

Q. Which analytical techniques are most effective for confirming the purity and structure of this compound?

- Methodological Answer :

- GC-MS : To assess purity and detect volatile impurities.

- NMR Spectroscopy : H and C NMR can confirm regiochemistry, with characteristic shifts for the terminal alkene (δ ~4.8–5.2 ppm) and bromine-adjacent quaternary carbons.

- X-ray Crystallography : For unambiguous structural confirmation, though crystallization may require derivatization due to low melting points .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant aprons. Avoid contact with oxidizing agents to prevent unintended bromine release. Store in amber glass under inert atmosphere to limit light- or moisture-induced decomposition. Emergency protocols should include neutralization of spills with sodium bicarbonate and immediate ventilation .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data for this compound be resolved?

- Methodological Answer : Cross-validate data using complementary techniques:

- DFT Calculations : Compare computed NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental values.

- SHELX Refinement : For crystallographic data, employ SHELXL to refine disorder models or thermal parameters, ensuring R-factors < 5%. Triangulate with IR spectroscopy to confirm functional groups .

Q. What strategies clarify the reaction mechanism of elimination pathways in this compound under basic conditions?

- Methodological Answer :

- Isotopic Labeling : Use or C-labeled substrates to track hydrogen/deuterium exchange or carbon migration.

- Kinetic Isotope Effects (KIE) : Measure to distinguish between E1 and E2 mechanisms.

- Computational Modeling : Employ Gaussian’s QST2 module to map transition states and energy barriers .

Q. How does steric hindrance from the 4,4-dimethyl groups influence cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

- Methodological Answer : The bulky dimethyl groups may slow oxidative addition in Pd-catalyzed reactions. Mitigate this by:

- Ligand Screening : Use sterically demanding ligands (e.g., SPhos or XPhos) to stabilize Pd intermediates.

- Microwave-Assisted Synthesis : Enhance reaction rates under high-temperature, short-duration conditions to bypass steric limitations .

Q. What experimental designs optimize large-scale synthesis while maintaining yield and selectivity?

- Methodological Answer :

- DoE (Design of Experiments) : Apply factorial design to test variables (catalyst loading, solvent ratio, temperature).

- Flow Chemistry : Continuous flow systems improve heat dissipation and reduce side reactions.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported reactivity of this compound across different studies?

- Methodological Answer :

- Meta-Analysis : Compare reaction conditions (solvent, catalyst, purity) from conflicting studies.

- Reproducibility Trials : Replicate experiments with controlled variables (e.g., anhydrous solvents, inert atmosphere).

- Advanced Characterization : Use HRMS or 2D NMR (e.g., HSQC, HMBC) to detect trace impurities affecting reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.